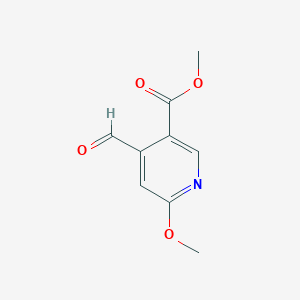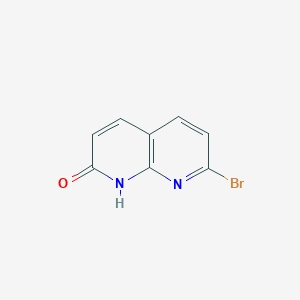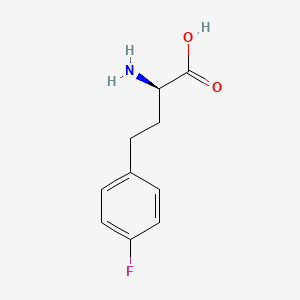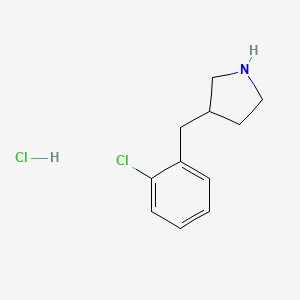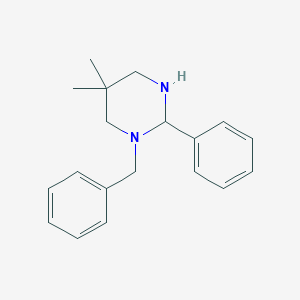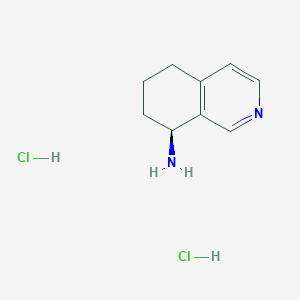
(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpiperidine.
Hydroxymethylation: The piperidine derivative undergoes hydroxymethylation, where a hydroxymethyl group (-CH2OH) is introduced at the 4-position of the piperidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
The reaction conditions often include controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Hydroxymethylation: Utilizing automated systems to control the addition of reagents and maintain optimal reaction conditions.
Purification: The crude product is purified using crystallization or distillation techniques to obtain the desired purity.
Quality Control: Rigorous testing is conducted to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-dimethylpiperidin-4-one.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,6-Dimethylpiperidin-4-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: A wide range of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,6-Dimethylpiperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to modify proteins or other biomolecules, aiding in the study of biochemical pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various manufacturing processes. Its unique properties make it suitable for applications requiring precise chemical modifications.
Mécanisme D'action
The mechanism by which (2,6-Dimethylpiperidin-4-yl)methanol hydrochloride exerts its effects depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, altering their activity and influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, contributing to its reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: The parent compound, lacking the hydroxymethyl group.
4-Hydroxymethylpiperidine: Similar structure but without the dimethyl substitutions.
2,6-Dimethylpiperidin-4-one: An oxidized derivative.
Uniqueness
(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride is unique due to the presence of both dimethyl and hydroxymethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it a versatile intermediate in various chemical reactions.
This compound’s combination of structural features and reactivity sets it apart from other piperidine derivatives, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
(2,6-dimethylpiperidin-4-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6-3-8(5-10)4-7(2)9-6;/h6-10H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORMWBIOQYWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
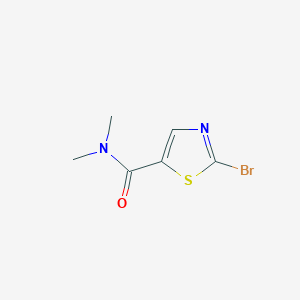
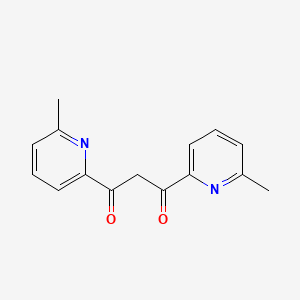
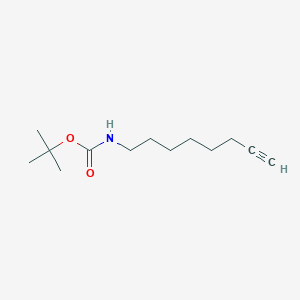
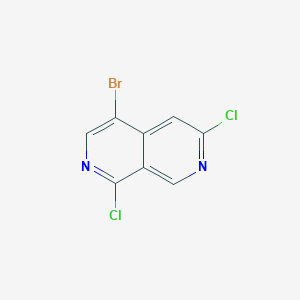
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)

![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
